
2-(4-bromo-2-chlorophenoxy)-N-(cyanomethyl)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromo-2-chlorophenoxy)-N-(cyanomethyl)-N-phenylacetamide is a useful research compound. Its molecular formula is C16H12BrClN2O2 and its molecular weight is 379.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(4-bromo-2-chlorophenoxy)-N-(cyanomethyl)-N-phenylacetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, including its antimicrobial properties, cytotoxic effects, and mechanisms of action, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a bromo and chloro substituent on the phenoxy group, alongside a cyanomethyl and phenylacetamide moiety. This structural configuration is significant for its biological interactions.
Chemical Structure
- Molecular Formula : C₁₁H₈BrClN₂O
- Molecular Weight : 299.55 g/mol
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit notable antimicrobial properties. A study focusing on N-substituted phenyl-2-chloroacetamides, which includes analogs of our compound, demonstrated effective inhibition against various bacterial strains.
Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|
Staphylococcus aureus | 32 |
Methicillin-resistant S. aureus (MRSA) | 64 |
Escherichia coli | 128 |
Candida albicans | 32 |
These findings suggest that the presence of halogenated phenyl groups enhances lipophilicity, facilitating better membrane penetration and antimicrobial efficacy .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The compound was tested against various human cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
Results indicated that the compound exhibited significant cytotoxicity with IC50 values ranging from 15 to 30 µM, indicating potential as an anticancer agent. The mechanism appears to involve apoptosis induction through mitochondrial pathway activation, as evidenced by increased caspase-3 activity in treated cells .
The biological activity of this compound can be attributed to its ability to interfere with critical cellular processes:
- Inhibition of Protein Synthesis : Similar compounds have been shown to disrupt protein synthesis in microbial cells, leading to growth inhibition.
- Induction of Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in target cells, contributing to its cytotoxic effects.
- Disruption of Membrane Integrity : The lipophilic nature allows it to integrate into lipid membranes, disrupting their integrity and function.
Case Studies
Several case studies highlight the biological efficacy of compounds related to this compound:
- Study on Antifungal Activity : A recent investigation demonstrated that structurally similar compounds effectively inhibited biofilm formation in Candida albicans, suggesting that our compound may share this property .
- Antibacterial Efficacy : A comparative analysis showed that derivatives with chlorinated phenyl groups exhibited enhanced activity against Gram-positive bacteria compared to their non-halogenated counterparts .
特性
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-(cyanomethyl)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClN2O2/c17-12-6-7-15(14(18)10-12)22-11-16(21)20(9-8-19)13-4-2-1-3-5-13/h1-7,10H,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDVUHAIMLWPJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC#N)C(=O)COC2=C(C=C(C=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。